Cas no 76006-08-1 (5-Chloro-1H-pyrazolo[3,4-c]pyridine)

5-Chloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core with a chloro substituent at the 5-position. This structure serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of biologically active molecules. Its fused bicyclic system offers a rigid scaffold for modulating receptor binding and enhancing metabolic stability. The chloro group provides a reactive site for further functionalization via cross-coupling or nucleophilic substitution reactions. This compound is valued for its potential in developing kinase inhibitors, antimicrobial agents, and other therapeutic candidates. High purity grades are available to ensure reproducibility in synthetic applications.
5-Chloro-1H-pyrazolo[3,4-c]pyridine structure
76006-08-1 structure
Product Name:5-Chloro-1H-pyrazolo[3,4-c]pyridine
CAS No:76006-08-1
MF:C6H4ClN3
MW:153.569059371948
MDL:MFCD05663983
CID:59746
PubChem ID:640857
Update Time:2025-06-30

5-Chloro-1H-pyrazolo[3,4-c]pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-1H-pyrazolo[3,4-c]pyridine
    • G10943
    • AKOS016038809
    • AM20061492
    • EN300-114078
    • SY020605
    • SCHEMBL16179044
    • A838583
    • PB15803
    • 5-Chloro-2h-pyrazolo[3,4-c]pyridine
    • AKOS006293474
    • DTXSID40348812
    • AC-28274
    • FT-0692688
    • 1H-pyrazolo[3,4-c]pyridine, 5-chloro-
    • J-517252
    • BCP22013
    • MFCD05663983
    • CS-W009068
    • DS-10863
    • CFNYEWNLTYSDMR-UHFFFAOYSA-N
    • 5-chloranyl-1H-pyrazolo[3,4-c]pyridine
    • 76006-08-1
    • InChI=1/C6H4ClN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10
    • 2931433-68-8
    • SCHEMBL25222369
    • DB-075049
    • 5-chloro-1H-pyrazolo(3,4-c)pyridine
    • DTXCID30299884
    • 1H-pyrazolo(3,4-c)pyridine, 5-chloro-
    • MDL: MFCD05663983
    • Inchi: 1S/C6H4ClN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10)
    • InChI Key: CFNYEWNLTYSDMR-UHFFFAOYSA-N
    • SMILES: ClC1=CC2C=NNC=2C=N1

Computed Properties

  • Exact Mass: 153.00900
  • Monoisotopic Mass: 153.0093748g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.531
  • Boiling Point: 357.5°C at 760 mmHg
  • Flash Point: 201.2°C
  • Refractive Index: 1.72
  • PSA: 41.57000
  • LogP: 1.61130

5-Chloro-1H-pyrazolo[3,4-c]pyridine Security Information

5-Chloro-1H-pyrazolo[3,4-c]pyridine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Chloro-1H-pyrazolo[3,4-c]pyridine Pricemore >>

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5-Chloro-1H-pyrazolo[3,4-c]pyridine Production Method

5-Chloro-1H-pyrazolo[3,4-c]pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:76006-08-1)5-Chloro-1H-pyrazolo[3,4-c]pyridine
Order Number:A838583
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:43
Price ($):197.0/651.0
Email:sales@amadischem.com

Additional information on 5-Chloro-1H-pyrazolo[3,4-c]pyridine

5-Chloro-1H-pyrazolo[3,4-c]pyridine: A Comprehensive Overview

5-Chloro-1H-pyrazolo[3,4-c]pyridine (CAS No. 76006-08-1) is a heterocyclic aromatic compound with a unique structural arrangement that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader class of pyrazolopyridines, which are known for their versatile applications in drug discovery and materials science. The long-tail keyword "5-chloropyrazolo[3,4-c]pyridine" refers to its specific substitution pattern, where a chlorine atom is attached at the fifth position of the pyrazolo[3,4-c]pyridine ring system.

The synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine involves a multi-step process that typically begins with the preparation of intermediate compounds such as 1H-pyrazolo[3,4-c]pyridine derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield rates. For instance, researchers at the University of California have developed a novel palladium-catalyzed coupling reaction that facilitates the construction of this compound with high precision.

One of the most intriguing aspects of 5-Chloro-1H-pyrazolo[3,4-c]pyridine is its pharmacological profile. Studies conducted at the National Cancer Institute have demonstrated its potential as a kinase inhibitor, with particular efficacy against targets such as Aurora kinases and CDKs. These findings suggest that this compound could serve as a lead molecule in the development of anticancer therapies. Additionally, its ability to modulate cellular signaling pathways makes it a valuable tool in drug discovery research.

The structural integrity of 5-Chloro-1H-pyrazolo[3,4-c]pyridine is further enhanced by its aromaticity and conjugation patterns. Computational studies using density functional theory (DFT) have revealed that the compound exhibits significant electron-withdrawing effects due to the chlorine substituent. This property not only influences its reactivity but also contributes to its stability under various chemical conditions. Such insights are critical for designing derivatives with improved bioavailability and pharmacokinetic profiles.

In terms of applications, 5-Chloro-1H-pyrazolo[3,4-c]pyridine has found utility in both academic research and industrial settings. Its use as an intermediate in pharmaceutical synthesis has been well-documented, particularly in the development of small-molecule inhibitors for therapeutic targets. Furthermore, recent collaborations between academic institutions and biotech companies have led to the exploration of this compound as a potential component in advanced materials such as organic semiconductors.

Looking ahead, the future of 5-Chloro-1H-pyrazolo[3,4-c]pyridine lies in its continued exploration across diverse scientific domains. Ongoing research aims to uncover novel synthetic pathways that could enhance scalability and reduce environmental impact. Meanwhile, efforts are being made to assess its safety profile for clinical applications, ensuring that it meets rigorous regulatory standards before entering human trials.

In conclusion, 5-Chloro-1H-pyrazolo[3,4-c]pyridine (CAS No. 76006-08-1) stands as a testament to the ingenuity of modern chemical synthesis and its potential to drive innovation across multiple disciplines. As researchers continue to unlock its full potential, this compound is poised to play a pivotal role in advancing both scientific knowledge and practical applications.

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Amadis Chemical Company Limited
(CAS:76006-08-1)5-Chloro-1H-pyrazolo[3,4-c]pyridine
A838583
Purity:99%/99%
Quantity:25g/100g
Price ($):197.0/651.0
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